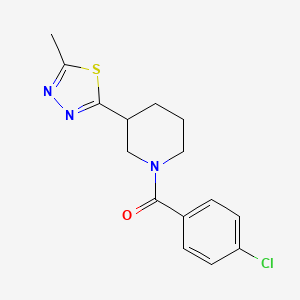
(4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H16ClN3OS and its molecular weight is 321.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a derivative that incorporates both a piperidine and a thiadiazole moiety, which are known for their diverse biological activities. This article will explore the biological activity of this compound, highlighting its potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound's structure can be broken down into two key components:
- Piperidine Ring : Known for its role in neuropsychotropic activity and as a scaffold for various medicinal compounds.
- Thiadiazole Moiety : Recognized for its broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to possess cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5a | MCF-7 | 10.10 |
| 4e | MCF-7 | 5.36 |
| 4i | MCF-7 | 2.32 |
These results suggest that modifications in the chemical structure can enhance the potency of anticancer activity .
Antimicrobial Activity
The thiadiazole moiety is associated with notable antimicrobial properties. Studies have highlighted that derivatives containing this scaffold show effectiveness against various bacterial and fungal strains. The presence of the 1,3,4-thiadiazole ring contributes to the compound's ability to disrupt microbial growth:
| Activity Type | Effectiveness |
|---|---|
| Antibacterial | Yes |
| Antifungal | Yes |
This broad spectrum of activity makes compounds with thiadiazole structures promising candidates for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
Compounds derived from the thiadiazole framework have also been investigated for their anti-inflammatory properties. They exhibit potential as analgesics and anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation:
| Study Reference | Biological Activity |
|---|---|
| Amir & Kumar (2007) | Anti-inflammatory |
| Maddila et al. (2016) | Analgesic |
These findings underscore the therapeutic potential of this compound in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are largely attributed to:
- Inhibition of Enzymatic Pathways : Compounds similar to this one have been shown to inhibit monoacylglycerol lipase (MAGL), which is implicated in various pathological conditions including cancer .
- Interaction with Cellular Receptors : The piperidine component may facilitate binding to neurotransmitter receptors, influencing neuropsychological outcomes.
Case Studies
Several studies have reported on the efficacy of thiadiazole derivatives in clinical settings:
- Anticancer Studies : A study evaluating a series of piperidine-based thiadiazoles showed enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics.
- Antimicrobial Trials : Clinical trials demonstrated that certain thiadiazole derivatives significantly reduced bacterial load in infected models.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10-17-18-14(21-10)12-3-2-8-19(9-12)15(20)11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVRBYARKBPNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














